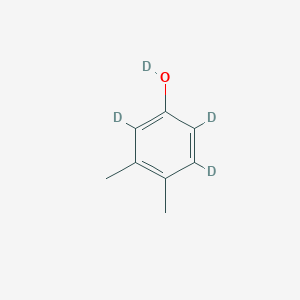

3,4-Dimethylphenol-2,5,6-d3,od

Description

Significance of Isotopic Labeling in Contemporary Chemical and Biochemical Investigations

Isotopic labeling is a fundamental technique used to trace the journey of an isotope through a reaction, metabolic pathway, or even a living cell. pressbooks.pubwikipedia.org By replacing specific atoms in a reactant with their corresponding isotopes, researchers can follow the labeled atoms to their final positions within the product molecules. pressbooks.pub This ability to track atomic movement provides invaluable information not only about the final product's structure but also about the sequence of bond-breaking and bond-forming events that constitute the reaction mechanism. pressbooks.pubwikipedia.org

The primary advantage of using stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is that they behave almost identically to their lighter, more abundant counterparts in chemical reactions, ensuring that the labeling does not significantly interfere with the process being studied. wikipedia.orgstudysmarter.co.uk However, the difference in mass allows for their detection and quantification using powerful analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pressbooks.pubfiveable.me Infrared (IR) spectroscopy can also be employed to detect the differences in vibrational modes caused by the heavier isotope. pressbooks.pub This ability to pinpoint the location of isotopes in reaction products is crucial for elucidating complex reaction pathways. pressbooks.pub

In biochemistry, isotopic labeling is instrumental in metabolic flux analysis, a technique used to quantify the flow of atoms through metabolic networks. wikipedia.orgfiveable.me By feeding cells with isotopically labeled nutrients, researchers can trace the metabolic fate of these molecules, providing deep insights into cellular physiology and disease states. fiveable.me Similarly, in drug discovery and development, deuteration can be used to alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. nih.gov

Overview of 3,4-Dimethylphenol (B119073) as a Core Aromatic Substrate in Derivatization Studies

3,4-Dimethylphenol, also known as 3,4-xylenol, is an aromatic organic compound that serves as a versatile building block in various chemical syntheses. sigmaaldrich.comt3db.ca Its structure, featuring a phenol (B47542) ring with two methyl groups at positions 3 and 4, makes it a valuable precursor for creating more complex molecules through derivatization. sigmaaldrich.com Derivatization is a chemical process where a compound is converted into a new compound, or derivative, through a chemical reaction. This is often done to enhance the properties of the original compound for a specific application, such as improving its volatility for gas chromatography analysis or altering its biological activity. researchgate.net

The reactivity of 3,4-dimethylphenol is influenced by the hydroxyl (-OH) group and the two methyl (-CH₃) groups attached to the benzene (B151609) ring. The hydroxyl group is a key functional group that can readily undergo various reactions. For instance, it can react with ethyl cinnamates to form dihydrocoumarin (B191007) derivatives. sigmaaldrich.com The aromatic ring itself can also be functionalized, as seen in its bromination to yield 6-bromo-3,4-dimethylphenol. sigmaaldrich.com

Furthermore, 3,4-dimethylphenol and its derivatives are of interest in various research areas. For example, it has been studied in the context of microbial degradation pathways, where organisms like Alcaligenes eutrophus can transform it into different metabolic products. asm.org In medicinal chemistry, derivatives of dimethylphenol have been explored for their potential as antagonists for dopamine (B1211576) receptors. nih.gov The compound is also recognized as a flavoring agent and is found naturally in products like coffee. t3db.cathegoodscentscompany.com

Rationale for Site-Specific Deuteration in 3,4-Dimethylphenol-2,5,6-d3,OD for Mechanistic Insights

The strategic placement of deuterium atoms at specific positions within a molecule, known as site-specific deuteration, is a powerful tool for gaining deep mechanistic insights into chemical reactions. nih.govresearchgate.netbrightspec.com In the case of this compound, the deuterium atoms are placed at positions 2, 5, and 6 of the aromatic ring, and the hydrogen of the hydroxyl group is also replaced with deuterium. This specific labeling pattern is not arbitrary; it is designed to probe and understand the mechanisms of reactions involving this molecule. nih.gov

One of the primary reasons for using site-specific deuteration is to investigate the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will proceed more slowly for the deuterated compound. By measuring the reaction rates of both the deuterated and non-deuterated versions of 3,4-dimethylphenol, researchers can determine if the C-H (or O-H) bond at a specific position is broken in the rate-determining step of the reaction. This provides direct evidence for the reaction mechanism. acs.orgacs.orgacs.org

For example, in studies of palladium-catalyzed C-H arylation, understanding the site-selectivity is a major challenge. rsc.org Using a deuterated substrate like this compound can help to elucidate whether a concerted metalation-deprotonation (CMD) mechanism or another pathway is operative. rsc.org Furthermore, in studying enzymatic reactions or metabolic pathways, tracking the fate of the deuterium atoms can reveal the specific sites of enzymatic attack and the nature of the intermediates formed. fiveable.measm.org

The use of deuterated compounds in conjunction with analytical techniques like mass spectrometry and NMR spectroscopy allows for the unambiguous identification of reaction products and intermediates. pressbooks.pubcore.ac.uk The distinct mass and magnetic properties of deuterium make it a clear marker for tracing the path of specific atoms throughout a complex reaction sequence, ultimately leading to a more complete and accurate understanding of the underlying chemical processes. pressbooks.pubnih.gov

Interactive Data Tables

Properties of 3,4-Dimethylphenol

| Property | Value |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| Melting Point | 65-68 °C |

| Boiling Point | 227 °C |

| CAS Number | 95-65-8 |

Structure

3D Structure

Properties

Molecular Formula |

C8H10O |

|---|---|

Molecular Weight |

126.19 g/mol |

IUPAC Name |

1,2,4-trideuterio-3-deuteriooxy-5,6-dimethylbenzene |

InChI |

InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3/i3D,4D,5D/hD |

InChI Key |

YCOXTKKNXUZSKD-NKWHLQRWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)C)[2H])O[2H])[2H] |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C |

Origin of Product |

United States |

Synthetic Methodologies for Site Specific Deuterium Incorporation in Phenolic Compounds

Strategies for Deuteration at Aromatic Ring Positions in Phenols

The selective replacement of hydrogen with deuterium (B1214612) on the aromatic ring of phenols can be achieved through several synthetic strategies. The regioselectivity of these reactions is often dictated by the directing effects of the hydroxyl group and the reaction conditions employed.

One common approach is acid-catalyzed hydrogen-deuterium (H-D) exchange . In this method, the phenol (B47542) is treated with a deuterated acid in a deuterium-rich solvent, typically deuterium oxide (D₂O). The strong activating and ortho-, para-directing nature of the hydroxyl group facilitates electrophilic substitution of deuterium at the positions ortho and para to it. For instance, refluxing a phenol in a mixture of D₂O and a deuterated acid like deuterium chloride (DCl) can lead to selective deuteration at the activated positions. researchgate.net The efficiency of the exchange is influenced by factors such as the acidity of the medium (pD) and the reaction temperature. researchgate.net

Another powerful technique is metal-catalyzed H-D exchange . Transition metal catalysts, particularly platinum on carbon (Pt/C), have been shown to be highly effective for the deuteration of aromatic rings under relatively mild conditions. oup.com This method often utilizes D₂O as the deuterium source in the presence of a platinum catalyst and sometimes under a hydrogen (or deuterium) atmosphere. oup.com This approach can achieve high levels of deuterium incorporation and can be applied to a variety of substituted phenols. The catalytic system facilitates the activation of C-H bonds and their subsequent exchange with deuterium from the solvent.

Deuteration in supercritical deuterium oxide (sc-D₂O) represents a more advanced method that can sometimes provide different selectivity compared to conventional methods. Under supercritical conditions, the properties of D₂O are significantly altered, allowing for uncatalyzed H-D exchange at positions that might be less reactive under normal conditions. While ortho and para positions are still preferentially deuterated, some level of meta-deuteration has been observed in phenol when using supercritical D₂O. researchgate.net

The choice of method depends on the desired level of deuteration, the required regioselectivity, and the compatibility of the substrate with the reaction conditions.

| Method | Reagents/Catalyst | Typical Conditions | Regioselectivity |

| Acid-Catalyzed H-D Exchange | D₂O, Deuterated Acid (e.g., DCl) | Reflux | Ortho, Para |

| Metal-Catalyzed H-D Exchange | D₂O, Pt/C | Room temperature to elevated temperatures | Ortho, Para |

| Supercritical D₂O Exchange | D₂O | Supercritical temperatures and pressures | Primarily Ortho, Para; some Meta |

Approaches for Deuteration of the Hydroxyl Group in Phenols

The deuteration of the hydroxyl group of a phenol is generally a straightforward process due to the acidic nature of the phenolic proton. This exchange occurs rapidly and typically does not require harsh conditions or catalysts.

The most common method for hydroxyl group deuteration is a simple acid-base exchange with a deuterium source . Dissolving or suspending the phenol in a deuterium-rich solvent such as deuterium oxide (D₂O) is often sufficient to achieve complete deuteration of the hydroxyl group. The equilibrium of the exchange reaction heavily favors the incorporation of deuterium into the hydroxyl group, especially when D₂O is used in large excess. This exchange happens because the phenolic proton is readily exchangeable with the deuterons from the solvent. stackexchange.com

In many synthetic procedures for ring deuteration that use D₂O as the solvent, the hydroxyl group is deuterated concurrently. If a non-deuterated solvent is used for the ring deuteration, a subsequent step of dissolving the product in D₂O followed by removal of the solvent (e.g., by lyophilization or evaporation) can be performed to achieve hydroxyl group deuteration.

Advanced Synthetic Protocols for 3,4-Dimethylphenol-2,5,6-d3,OD

The synthesis of this compound requires a multi-step approach that first addresses the site-specific deuteration of the aromatic ring, followed by the deuteration of the hydroxyl group.

A plausible synthetic route would begin with the selective deuteration of the aromatic ring of 3,4-dimethylphenol (B119073). The positions targeted for deuteration are 2, 5, and 6. Position 2 is ortho to the hydroxyl group, position 6 is also ortho, and position 5 is para to the hydroxyl group. These are the positions activated by the hydroxyl group for electrophilic substitution.

A suitable method for this transformation would be a metal-catalyzed H-D exchange, for example, using a Pt/C catalyst in D₂O. The 3,4-dimethylphenol would be subjected to these conditions for a sufficient duration to achieve high levels of deuterium incorporation at the desired positions. The reaction temperature would be a critical parameter to control to ensure high selectivity and efficiency.

Following the ring deuteration, the hydroxyl group needs to be deuterated. As the ring deuteration is proposed to be carried out in D₂O, the hydroxyl group will be deuterated simultaneously. If any back-exchange occurs during workup, the isolated 3,4-dimethylphenol-2,5,6-d3 can be redissolved in fresh D₂O and the solvent removed to ensure complete deuteration of the hydroxyl group, yielding the final product, this compound.

Proposed Synthetic Protocol:

Ring Deuteration: 3,4-Dimethylphenol is mixed with D₂O and a catalytic amount of 5% Pt/C in a sealed reaction vessel. The mixture is stirred at an elevated temperature (e.g., 100-150 °C) for 24-48 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR to check for the disappearance of the signals corresponding to the protons at positions 2, 5, and 6.

Workup and Isolation: After the reaction is complete, the catalyst is removed by filtration. The D₂O is then removed under reduced pressure to yield the crude deuterated product.

Hydroxyl Deuteration and Purification: The crude product is redissolved in a minimal amount of a suitable organic solvent and then D₂O is added. The solvents are subsequently removed under vacuum to ensure complete deuteration of the hydroxyl group. The final product can be further purified by techniques such as recrystallization or chromatography to obtain this compound of high chemical and isotopic purity.

Control and Verification of Deuteration Specificity and Isotopic Purity in Synthesis

Achieving high site-specificity and isotopic purity in the synthesis of deuterated compounds is crucial for their intended applications. Control over the reaction parameters and rigorous analytical verification are therefore essential.

Control of Specificity and Purity:

Reaction Conditions: The regioselectivity of deuteration can be controlled by the choice of catalyst, temperature, and reaction time. For instance, in acid-catalyzed deuteration, the pD of the solution can influence the rate of exchange. In metal-catalyzed reactions, the activity of the catalyst and the temperature can affect the extent of deuteration and potential side reactions.

Purity of Reagents: The isotopic enrichment of the deuterium source (e.g., D₂O) directly impacts the maximum achievable isotopic purity of the final product. Using highly enriched D₂O is critical.

Workup Procedures: Care must be taken during the workup to avoid back-exchange of the incorporated deuterium with protons from non-deuterated solvents or atmospheric moisture, particularly for the labile hydroxyl deuteron.

Verification of Deuteration:

A combination of spectroscopic techniques is typically employed to confirm the position of deuterium incorporation and to quantify the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is a primary tool to determine the positions of deuteration. The disappearance or reduction in the integration of signals corresponding to the protons at the deuterated positions provides direct evidence of successful H-D exchange.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals at the chemical shifts corresponding to the deuterated positions. This confirms the location of the deuterium atoms.

¹³C NMR: The signals of carbon atoms bonded to deuterium are often split into multiplets (due to C-D coupling) and may show a slight upfield shift compared to their protonated counterparts.

| Analytical Technique | Information Provided | Advantages | Limitations |

| ¹H NMR | Position and extent of deuteration | Readily available, provides clear information on H-D exchange | Indirect detection of deuterium |

| ²H NMR | Direct confirmation of deuterium positions | Direct detection of deuterium | Lower sensitivity than ¹H NMR |

| ¹³C NMR | Confirmation of C-D bonds | Provides structural information | Can be complex to interpret |

| Mass Spectrometry (MS) | Isotopic enrichment and distribution | High sensitivity, provides molecular weight information | Does not provide positional information on its own |

By carefully controlling the synthetic conditions and employing a combination of these analytical methods, the site-specific synthesis of this compound with high isotopic purity can be achieved and verified.

Advanced Spectroscopic Characterization of 3,4 Dimethylphenol 2,5,6 D3,od

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic and molecular structure of a compound. For isotopically labeled molecules, specific NMR techniques can directly probe the labeled nuclei or observe the effects of labeling on other nuclei.

Deuterium (B1214612) (²H) NMR spectroscopy is a direct method for observing deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which is silent to deuterium, ²H NMR specifically detects the signals from the incorporated deuterium atoms, making it an unequivocal tool for confirming the success and location of deuteration. magritek.com

In the case of 3,4-Dimethylphenol-2,5,6-d3,OD, the molecule is enriched with deuterium at three aromatic positions (2, 5, and 6) and the hydroxyl group. A ²H NMR spectrum of this compound would exhibit distinct signals corresponding to these four positions. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, allowing for straightforward assignment. illinois.edu The spectrum directly verifies that deuteration has occurred at the intended aromatic and hydroxyl sites. The presence of signals in the aromatic region confirms labeling on the benzene (B151609) ring, and a signal corresponding to the hydroxyl group confirms the -OD moiety.

Table 1: Predicted ²H NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges for the deuterium nuclei based on typical values for the corresponding protons in the unlabeled molecule.

| Position of Deuterium | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C-2, C-5, C-6) | 6.6 - 7.0 | Singlet (each) |

| Hydroxyl (-OD) | 4.5 - 5.5 (variable) | Singlet |

Proton NMR (¹H NMR) Analysis in Deuterated Solvents for Aromatic Systems

Proton NMR is a fundamental technique for structural elucidation of organic compounds. studymind.co.uk When analyzing a strategically deuterated compound like this compound, ¹H NMR serves as a powerful method of confirmation through the absence of signals. Since ¹H NMR detects only hydrogen-1 nuclei, the replacement of protons with deuterium at the 2, 5, 6, and hydroxyl positions results in the disappearance of their corresponding signals from the spectrum. acs.org

The ¹H NMR spectrum of unlabeled 3,4-Dimethylphenol (B119073) shows signals for three aromatic protons, two methyl groups, and one hydroxyl proton. chemicalbook.com In contrast, the spectrum of this compound is significantly simplified. It would be expected to show only two singlets corresponding to the two chemically non-equivalent methyl groups at positions 3 and 4. The complex aromatic region and the broad hydroxyl signal would be absent, providing clear evidence of successful isotopic substitution at these specific locations.

Table 2: Comparison of Expected ¹H NMR Signals This interactive table compares the expected proton signals for the unlabeled compound versus its deuterated isotopologue.

| Protons | 3,4-Dimethylphenol (Unlabeled) Expected δ (ppm) | This compound Expected δ (ppm) |

| Aromatic H-2, H-5, H-6 | ~6.6 - 7.0 | Signal Absent |

| Hydroxyl -OH | ~4.5 - 5.5 | Signal Absent |

| Methyl C3-H | ~2.21 | ~2.21 |

| Methyl C4-H | ~2.21 | ~2.21 |

Carbon-13 NMR (¹³C NMR) for Aromatic Ring Analysis and Labeling Confirmation

Carbon-13 NMR provides information about the carbon skeleton of a molecule. docbrown.info In isotopically labeled compounds, ¹³C NMR can confirm the location of deuterium labels through the coupling between carbon-13 and deuterium (²H). Deuterium has a nuclear spin of 1, which causes the signal of a directly attached carbon to split into a 1:1:1 triplet. washington.edu

For this compound, the ¹³C NMR spectrum would show characteristic changes for the deuterated carbon atoms (C-2, C-5, and C-6). Instead of appearing as sharp singlets (or doublets due to C-H coupling in a coupled spectrum), these signals would appear as triplets. Furthermore, the attachment of deuterium can cause a slight upfield shift in the resonance of the attached carbon, an effect known as an isotopic shift. The signals for the non-deuterated carbons (C-1, C-3, C-4, and the methyl carbons) would remain as singlets, thus confirming the specific positions of labeling on the aromatic ring. nih.gov

Table 3: Predicted ¹³C NMR Spectral Features for this compound This table outlines the expected signals and their multiplicities, highlighting the effect of deuteration.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Proton Decoupled) |

| C-1 | ~152 | Singlet |

| C-2 | ~117 | Triplet (due to C-D coupling) |

| C-3 | ~138 | Singlet |

| C-4 | ~130 | Singlet |

| C-5 | ~122 | Triplet (due to C-D coupling) |

| C-6 | ~113 | Triplet (due to C-D coupling) |

| C3-Methyl | ~20 | Singlet |

| C4-Methyl | ~19 | Singlet |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Mass Confirmation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, making it essential for the analysis of isotopically labeled standards. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS is used to confirm the incorporation of four deuterium atoms by measuring the precise mass of the molecular ion.

The monoisotopic mass of unlabeled 3,4-Dimethylphenol (C₈H₁₀O) is 122.0732 u. By replacing four hydrogen atoms (1.0078 u each) with four deuterium atoms (2.0141 u each), the expected mass increases significantly. The theoretical monoisotopic mass of the deuterated compound (C₈H₆D₄O) is 126.0983 u. An experimental HRMS measurement that matches this theoretical mass confirms the successful synthesis of the d4-labeled compound. Furthermore, HRMS can resolve the signals of different isotopologues (e.g., d0, d1, d2, d3, d4), allowing for the quantitative assessment of the compound's isotopic purity. nih.gov

Table 4: Theoretical Mass Comparison This table shows the calculated precise masses for the unlabeled and deuterated compound.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (u) |

| 3,4-Dimethylphenol | C₈H₁₀O | 122.0732 |

| This compound | C₈H₆D₄O | 126.0983 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides structural information. nih.gov When analyzing deuterated compounds, comparing the MS/MS fragmentation pattern to that of the unlabeled analog can help confirm the location of the isotopic labels. researchgate.net

For this compound, a precursor ion with an m/z corresponding to the deuterated molecule (e.g., [M+H]⁺ at m/z 127.1) would be selected. Its fragmentation would be compared to the fragmentation of the unlabeled precursor (m/z 123.1). Fragments that retain the deuterium labels will have a higher mass-to-charge ratio than the corresponding fragments from the unlabeled compound. For instance, the loss of a methyl group (CH₃) would result in a fragment of m/z 111 from the unlabeled compound, while the deuterated compound would yield a fragment at m/z 115. Fragmentation pathways involving the loss of a hydrogen or deuterium from the aromatic ring would show a mass difference that directly points to the labeled positions, further corroborating the structural assignment. nih.gov

Principles and Application of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample. In the context of this article, this compound serves as the internal standard for the quantification of its non-deuterated counterpart, 3,4-dimethylphenol.

The core of the IDMS method lies in the measurement of the altered isotopic ratio of the analyte after the addition of the labeled standard. Since the internal standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, thus compensating for any sample loss or variations in instrument response. The quantification is based on the following relationship:

Cx = Cs * (Ws / Wx) * [(Rs - Rb) / (Rb - Rx)] * (Mx / Ms)

Where:

Cx is the concentration of the analyte in the sample.

Cs is the concentration of the internal standard solution.

Ws is the weight of the internal standard solution added.

Wx is the weight of the sample.

Rs , Rx , and Rb are the measured isotope abundance ratios of the standard, the sample, and the blend, respectively.

Mx and Ms are the molecular weights of the analyte and the standard.

Application in Phenol (B47542) Analysis:

The application of IDMS using this compound is particularly valuable in complex matrices where quantitative analysis by other methods might be compromised. For instance, in environmental water or soil samples, and in biological fluids, co-extractives can interfere with the analytical signal. By using the deuterated standard, these matrix effects can be effectively mitigated.

The mass spectrometer distinguishes between the native 3,4-dimethylphenol (molecular weight approximately 122.16 g/mol ) and the deuterated standard, this compound (molecular weight approximately 126.20 g/mol ). The difference in mass-to-charge ratio (m/z) allows for their simultaneous detection and the precise measurement of their respective signal intensities.

Illustrative Mass Spectral Data for IDMS:

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 3,4-Dimethylphenol | 122 | 107, 77 |

| This compound | 126 | 110, 80 |

Note: The fragment ions of the deuterated compound are predicted based on the fragmentation pattern of the non-deuterated analog, accounting for the presence of deuterium atoms.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Deuterium Effects

Infrared (IR) spectroscopy is a powerful tool for elucidating the structure of molecules by probing their vibrational modes. The absorption of infrared radiation corresponds to the excitation of specific molecular vibrations, such as stretching and bending of chemical bonds. The substitution of hydrogen with deuterium, a heavier isotope, leads to predictable shifts in the vibrational frequencies, providing a clear spectroscopic signature of deuteration.

The vibrational frequency is approximately proportional to the square root of the force constant of the bond divided by the reduced mass of the atoms involved. Since deuterium is roughly twice as heavy as hydrogen, the reduced mass of bonds involving deuterium (e.g., O-D, C-D) is significantly greater than that of their hydrogen-containing counterparts (O-H, C-H). This increase in reduced mass results in a decrease in the vibrational frequency.

Deuterium Effects on the IR Spectrum of this compound:

The IR spectrum of this compound exhibits characteristic shifts in absorption bands when compared to the non-deuterated 3,4-dimethylphenol.

Key Vibrational Mode Shifts:

O-H vs. O-D Stretch: The most prominent change is the shift of the strong, broad O-H stretching vibration from the ~3600-3200 cm⁻¹ region to the ~2700-2400 cm⁻¹ region for the O-D stretch. This is a direct consequence of the increased mass of deuterium.

Aromatic C-H vs. C-D Stretch: The aromatic C-H stretching vibrations, typically observed around 3100-3000 cm⁻¹, are shifted to lower wavenumbers in the deuterated analog. The C-D stretching vibrations are expected in the ~2300-2200 cm⁻¹ region.

C-H vs. C-D Bending: The out-of-plane and in-plane bending vibrations of the aromatic C-H bonds also shift to lower frequencies upon deuteration. For instance, C-H out-of-plane bends that appear in the 900-675 cm⁻¹ region will be shifted to even lower wavenumbers for C-D bends.

Comparative IR Data of 3,4-Dimethylphenol and its Deuterated Analog:

| Vibrational Mode | 3,4-Dimethylphenol (cm⁻¹) | This compound (Predicted, cm⁻¹) |

| O-H/O-D Stretch | ~3600-3200 | ~2700-2400 |

| Aromatic C-H/C-D Stretch | ~3100-3000 | ~2300-2200 |

| Methyl C-H Stretch | ~2970-2850 | ~2970-2850 (unaffected) |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 (minor shifts) |

| O-H/O-D In-plane Bend | ~1400-1300 | Lower frequency shift expected |

| C-O Stretch | ~1200 | Minor shift expected |

| Aromatic C-H/C-D Out-of-plane Bend | ~900-800 | Lower frequency shift expected |

Note: The predicted values for the deuterated compound are based on established isotopic shift principles and may vary slightly from experimental data.

The analysis of these isotopic shifts in the IR spectrum not only confirms the successful deuteration of the molecule but also provides a detailed understanding of its vibrational dynamics. This information is crucial for the correct application of this compound as an internal standard and for fundamental studies in molecular spectroscopy.

Applications of 3,4 Dimethylphenol 2,5,6 D3,od in Mechanistic and Tracer Studies

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific positions in 3,4-Dimethylphenol-2,5,6-d3,OD provides a sensitive probe for understanding reaction mechanisms. The difference in mass between hydrogen and deuterium leads to a difference in the zero-point vibrational energies of the corresponding bonds. This energy difference can result in a change in the reaction rate when the bond to the isotope is broken or altered in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org

In reactions where a hydrogen atom is abstracted from the phenolic hydroxyl group, a primary kinetic isotope effect is expected. The substitution of the hydroxyl proton with deuterium in this compound (forming an -OD group) significantly impacts the rate of reactions where this bond is cleaved. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, requiring more energy to be broken. princeton.edu Consequently, reactions involving the abstraction of the deuterium from the hydroxyl group will proceed at a slower rate compared to the abstraction of hydrogen from the non-deuterated analog.

The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), provides insight into the transition state of the reaction. A large KIE value suggests a symmetric transition state where the hydrogen/deuterium atom is equally shared between the donor and acceptor molecules. princeton.edu In the context of this compound, studying its reaction with various radicals would be expected to yield significant primary KIEs, confirming the role of hydrogen atom abstraction from the hydroxyl group in the rate-determining step.

Table 1: Illustrative Primary Kinetic Isotope Effects in Hydrogen Atom Abstraction

| Reactant | Radical Species | kH (M⁻¹s⁻¹) | kD (M⁻¹s⁻¹) | kH/kD |

|---|---|---|---|---|

| 3,4-Dimethylphenol (B119073) | Peroxyl Radical | 1.5 x 10⁵ | - | - |

Note: The data in this table are illustrative and based on typical values observed for phenols in similar reactions.

The deuterium atoms on the aromatic ring of this compound give rise to secondary kinetic isotope effects. These effects are observed even when the C-D bonds are not broken in the rate-determining step. wikipedia.org Secondary KIEs are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org

Deuteration on the aromatic ring can influence the acidity of the phenolic proton. Studies on other phenols have shown that deuteration decreases the acidity, with a reported decrease of up to 0.031 in the ΔpK per deuterium atom. nih.gov This effect is attributed to changes in the vibrational frequencies and zero-point energies upon deprotonation. nih.gov For this compound, the presence of three deuterium atoms on the aromatic ring would be expected to make it a slightly weaker acid than its non-deuterated counterpart. This change in acidity can, in turn, affect the rates of reactions where the phenolate (B1203915) ion is an intermediate.

Computational chemistry provides a powerful framework for understanding and predicting kinetic isotope effects. nih.gov Density functional theory (DFT) and other ab initio methods can be used to model the potential energy surface of a reaction and to calculate the vibrational frequencies of the reactants and the transition state. nih.gov These calculations allow for the theoretical prediction of KIEs, which can then be compared with experimental data to validate the proposed reaction mechanism.

For this compound, computational models could be employed to simulate its reaction with various oxidants. By calculating the zero-point energies of the deuterated and non-deuterated molecules and their respective transition states, the primary and secondary KIEs can be estimated. Such studies would provide a deeper understanding of the factors that control the reactivity of this compound and the role of quantum mechanical tunneling in hydrogen abstraction reactions. nih.gov

Tracing Metabolic Pathways in Biological Systems

The isotopic labels in this compound make it an excellent tracer for metabolic studies. By introducing this compound into a biological system, researchers can follow the path of the deuterium atoms as the molecule is metabolized, providing valuable information about the biochemical pathways involved. nih.govresearchgate.net

In both in vitro (e.g., cell cultures, isolated enzymes) and in vivo (e.g., animal models) studies, this compound can be used to trace the metabolic fate of 3,4-dimethylphenol. After administration, samples can be collected over time and analyzed using techniques such as mass spectrometry to identify and quantify the deuterated metabolites. nih.gov

The presence of the deuterium label allows for the clear distinction between the administered compound and its metabolites from the endogenous pool of similar molecules. This is particularly useful for studying the biotransformation of xenobiotics. For example, hydroxylation of the aromatic ring or oxidation of the methyl groups are common metabolic pathways for phenols. epa.gov By analyzing the mass spectra of the metabolites, the location and number of deuterium atoms can be determined, revealing the specific metabolic transformations that have occurred.

Table 2: Potential Deuterated Metabolites of this compound

| Parent Compound | Metabolic Reaction | Potential Metabolite | Expected Mass Shift |

|---|---|---|---|

| This compound | Hydroxylation | Hydroxydimethylphenol-d2,OD | +16 Da (addition of O), -1 Da (loss of D) |

| This compound | Methyl Oxidation | (Hydroxymethyl)methylphenol-d3,OD | +16 Da (addition of O) |

Note: This table presents hypothetical metabolic transformations and the expected mass shifts.

Hydrogen-deuterium (H-D) exchange studies provide insights into the structure, dynamics, and interactions of biomolecules. nih.gov While the deuterium atoms on the aromatic ring of this compound are generally stable, the deuterium on the hydroxyl group can exchange with protons in the aqueous environment of a biological system. youtube.com The rate of this exchange can be influenced by factors such as pH and enzymatic catalysis. nih.gov

By monitoring the H-D exchange of the hydroxyl group, it is possible to probe the local environment of the molecule when it is bound to an enzyme or other biological macromolecule. If the hydroxyl group is in a protected environment, such as the active site of an enzyme, the rate of exchange will be reduced. This information can be used to understand the binding orientation and interactions of 3,4-dimethylphenol with its biological targets.

Integration with Metabolomics Platforms for Pathway Elucidation

In the field of metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites in a biological system, stable isotope-labeled compounds like this compound are crucial. musechem.com Their integration into metabolomics workflows, particularly those utilizing mass spectrometry (MS), allows researchers to trace the metabolic fate of phenols and elucidate complex biochemical pathways. clearsynth.com By introducing a known quantity of the deuterated standard into a biological sample, it serves as a tracer. As the organism processes the unlabeled 3,4-dimethylphenol, the deuterated version follows the same metabolic routes.

Analysts can track the appearance of the deuterium label in downstream metabolites, providing direct evidence of metabolic transformations. This approach helps in identifying novel metabolites and confirming hypothetical pathways. The distinct mass shift created by the deuterium atoms allows for the clear differentiation of the labeled compounds from the endogenous, unlabeled molecules within the complex matrix of a biological sample. acanthusresearch.com This clarity is essential for accurately mapping the intricate network of metabolic reactions.

Table 1: Application of Deuterated Standards in Metabolomics

| Feature | Role in Metabolomics | Benefit for Pathway Elucidation |

|---|---|---|

| Isotopic Labeling | Acts as a tracer for the corresponding unlabeled analyte. | Allows for the unambiguous tracking of a compound through metabolic pathways. |

| Mass Shift | Creates a distinct mass signature in mass spectrometry. | Facilitates the differentiation of pathway metabolites from the background metabolome. |

| Chemical Similarity | Behaves identically to the native compound in biological systems. researchgate.net | Ensures that the traced pathway accurately reflects the true metabolic fate of the compound. |

| Co-elution | Elutes at the same retention time as the analyte in chromatography. researchgate.net | Aids in the positive identification of the analyte and its labeled metabolites. |

Utilization as an Internal Standard in Quantitative Analytical Methods

The most prominent application of this compound is its use as an internal standard in quantitative analytical methods. szabo-scandic.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. bioanalysis-zone.com By comparing the analytical response of the target analyte to the response of the internal standard, variations introduced during sample preparation and analysis can be corrected. scioninstruments.comchromatographyonline.com

Principles of Isotope Dilution Assays in Mass Spectrometry for Phenolic Compounds

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for high-accuracy quantification. nih.gov This technique relies on the use of a stable isotope-labeled version of the analyte, such as this compound, as the internal standard. nih.gov The core principle is that the labeled standard is chemically and physically almost identical to its unlabeled counterpart (the analyte). acanthusresearch.com Consequently, it experiences the same losses during sample extraction, derivatization, and the same ionization response variations in the mass spectrometer. nih.gov

In a typical IDMS workflow for phenolic compounds, a known amount of this compound is added to the sample containing the unknown quantity of 3,4-dimethylphenol. nih.gov The sample is then processed and analyzed by a mass spectrometer, often coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC). rroij.compubcompare.ai The instrument measures the ratio of the signal intensity of the native analyte to that of the isotope-labeled internal standard. This ratio is then used to calculate the exact concentration of the analyte in the original sample, providing highly accurate and precise results by effectively eliminating errors from matrix effects and sample workup. nih.gov

Role in Method Validation and Quality Control in Research Analyses

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. clearsynth.com this compound plays a pivotal role in this process. By incorporating a stable isotope-labeled internal standard, laboratories can rigorously assess key validation parameters such as accuracy, precision, linearity, and sensitivity. musechem.com

During routine analysis, this compound functions as a quality control (QC) check. nih.gov Its consistent response across a batch of samples indicates that the analytical process is stable and under control. bioanalysis-zone.com Any significant deviation in the internal standard's signal can alert the analyst to a problem with a specific sample, such as extraction errors or instrument malfunction. musechem.com This continuous monitoring ensures the long-term reliability and integrity of the analytical data. musechem.comnih.gov The use of an ideal internal standard like a deuterated analog minimizes variability, leading to more robust and reproducible research findings. nih.gov

Table 2: Function of this compound in Method Validation & QC

| Validation/QC Parameter | Role of the Internal Standard | Outcome |

|---|---|---|

| Accuracy | Corrects for sample loss and matrix effects, ensuring the measured value is close to the true value. musechem.com | Increased confidence in quantitative results. |

| Precision | Minimizes the impact of random variations in sample preparation and instrument response. scioninstruments.com | Improved reproducibility of measurements (intra- and inter-assay). |

| Linearity | Helps establish a reliable concentration range over which the method is accurate. nih.gov | Accurate quantification across a range of analyte concentrations. |

| Quality Control | Provides a constant reference signal to monitor the performance of the analytical run. nih.gov | Early detection of analytical errors and assurance of data integrity. |

Environmental Fate and Transformation Research Utilizing Deuterated Dimethylphenols

Investigation of Biodegradation Pathways and Mechanisms

The biodegradation of dimethylphenols has been investigated using both single-strain (axenic) and multiple-strain (mixed) microbial cultures. These studies are crucial for understanding how these compounds are broken down in natural and engineered biological systems.

Research has demonstrated that various bacterial strains can degrade 3,4-dimethylphenol (B119073). Studies involving both axenic and mixed cultures have been conducted to understand the metabolic pathways. For instance, the biodegradation of 3,4-dimethylphenol, along with other isomers, has been studied in combination with phenol (B47542) and p-cresol using bacteria isolated from river water polluted with phenolic compounds. researchgate.netnih.gov

In experiments with Pseudomonas species, it has been shown that these bacteria can utilize 3,4-dimethylphenol as a sole carbon and energy source. researchgate.net The degradation of mixtures of phenolic compounds can reveal complex interactions, where the presence of one compound can influence the degradation of another. For example, in the degradation of 3,4-dimethylphenol, the transient accumulation of metabolites like 4-hydroxy-2-methylbenzaldehyde has been observed to repress the consumption of phenol in substrate mixtures. researchgate.netnih.gov The use of mixed cultures with different catabolic capabilities has been shown to overcome such inhibitory effects. researchgate.netnih.gov

Under denitrifying conditions, the simultaneous biodegradation of phenol and 3,4-dimethylphenol has been demonstrated, with m-cresol identified as an intermediate in the degradation of 3,4-dimethylphenol. nih.govsciprofiles.com

Table 1: Microbial Cultures Involved in 3,4-Dimethylphenol Biodegradation

| Microorganism/Culture Type | Key Findings |

|---|---|

| Axenic Cultures (Pseudomonas sp.) | Capable of utilizing 3,4-dimethylphenol as a sole carbon and energy source. researchgate.net |

| Mixed Bacterial Cultures | Can overcome the inhibitory effects of metabolic intermediates that occur in axenic cultures. researchgate.netnih.gov |

The initial step in the aerobic biodegradation of aromatic compounds like dimethylphenols often involves the activity of oxygenase enzymes that cleave the aromatic ring. In the case of Pseudomonas mendocina PC1, catechol 2,3-dioxygenase activity was induced by dimethylphenols, indicating a meta-cleavage pathway. researchgate.netnih.gov In other strains, such as P. fluorescens PC18 and PC24, the degradation of related compounds proceeded via a protocatechuate ortho pathway, and the key enzyme, p-cresol methylhydroxylase, was also induced by dimethylphenols. researchgate.netnih.gov

The degradation of 3,4-dimethylphenol can lead to the formation of dead-end products in some bacterial strains. For instance, 2,4- and 3,4-dimethylphenols were converted to 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively. researchgate.netnih.gov

Table 2: Key Enzymes and Metabolites in Dimethylphenol Biodegradation

| Enzyme | Function | Observed Metabolites/Products |

|---|---|---|

| Catechol 2,3-dioxygenase | Aromatic ring cleavage (meta pathway) | - |

| p-Cresol methylhydroxylase | Initial hydroxylation | 4-hydroxy-3-methylbenzoic acid, 4-hydroxy-2-methylbenzoic acid researchgate.netnih.gov |

Studies on Abiotic Degradation Mechanisms and Environmental Pathways

Beyond microbial action, abiotic processes also contribute to the transformation of dimethylphenols in the environment. These processes are primarily driven by photochemical reactions and oxidation in various environmental matrices.

The photochemical transformation of dimethylphenols can occur in the atmosphere and in aquatic environments. While specific studies on the atmospheric reactions of 3,4-dimethylphenol are limited, research on related nitrophenols suggests that photochemical processes on particulate surfaces under visible light can be a significant transformation pathway. researchgate.net For dimethylphenol isomers, light-induced transformation in the presence of minerals like goethite has been observed.

Oxidative degradation is a key abiotic process for the removal of phenolic compounds from water. The electrooxidation of dimethylphenol isomers has been studied, revealing that the molecular structure influences the degradation kinetics. nih.gov In these processes, hydroxyl radicals (•OH) play a crucial role in the initial attack on the aromatic ring, leading to the formation of intermediates such as quinones and ethers. nih.govnih.gov The degradation of 2,4- and 2,6-dimethylphenol has been shown to follow pseudo-first-order kinetics, with the optimal pH for degradation being around 5.0, which corresponds to the highest density of hydroxyl radicals. nih.gov

The initial reaction of hydroxyl radicals with aromatic compounds can lead to ring hydroxylation or cleavage, forming a variety of products including smaller organic acids and aldehydes. nih.gov

Table 3: Abiotic Degradation of Dimethylphenols

| Degradation Process | Key Mechanisms and Findings |

|---|---|

| Photochemical Transformation | Light-induced degradation, potentially on particulate surfaces. researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3,4-Dimethylphenol |

| 3,4-Dimethylphenol-2,5,6-d3,od |

| Phenol |

| p-Cresol |

| m-Cresol |

| 4-hydroxy-2-methylbenzaldehyde |

| 4-hydroxy-3-methylbenzoic acid |

| 4-hydroxy-2-methylbenzoic acid |

Computational and Theoretical Investigations of Deuterated Phenolic Systems

Quantum Chemical Calculations for Isotope Effects and Energetics

Quantum chemical calculations are fundamental to understanding how deuterium (B1214612) substitution influences the electronic structure and energy of phenolic molecules. These ab initio and Density Functional Theory (DFT) methods allow for the precise calculation of molecular properties, providing a deep understanding of isotope effects.

A primary focus of these calculations is the determination of kinetic isotope effects (KIEs), which occur when replacing an atom with its isotope alters the rate of a chemical reaction. For phenolic compounds, substituting hydrogen with deuterium (D) in a C-H or O-H bond leads to a lower zero-point vibrational energy for that bond. This difference in zero-point energy can result in a higher activation energy for bond-breaking reactions involving deuterium, thus slowing the reaction rate. Quantum chemical calculations can predict the magnitude of the KIE by computing the vibrational frequencies of both the deuterated and non-deuterated molecules and their respective transition states. Experimental studies have shown significant KIEs (kH/kD values of 1.3-1.75) in the metabolic hydroxylation of deuterated aromatic compounds, suggesting that C-H bond cleavage is part of the rate-determining step and pointing to specific reaction pathways that can be modeled computationally. nih.gov

Energetics, particularly O-H bond dissociation enthalpy (BDE), is another critical area explored by quantum chemistry. pan.olsztyn.pl The BDE is a measure of the energy required to break the O-H bond homolytically and is a key indicator of the antioxidant capacity of a phenol (B47542). DFT methods, such as B3LYP, are widely used to calculate BDEs with high accuracy. pan.olsztyn.plmdpi.comnih.gov These calculations have shown that the stability of the resulting phenoxyl radical is greatly influenced by the nature and position of substituents on the aromatic ring. pan.olsztyn.pl For 3,4-Dimethylphenol (B119073), the electron-donating methyl groups are expected to stabilize the radical, thereby lowering the O-H BDE compared to unsubstituted phenol. By calculating the BDE for both 3,4-Dimethylphenol and its deuterated isotopologue, 3,4-Dimethylphenol-2,5,6-d3,od, researchers can quantify the thermodynamic isotope effect on this crucial property. Time-dependent quantum wave packet propagation studies on phenol and its deuterated analog (Ph-OD) have revealed that isotope effects can be significant, altering not only the time scale of photochemical events but also the branching ratios of the resulting products. nih.gov

Table 1: Overview of Quantum Chemical Methods in Phenolic Research

| Computational Method | Basis Set Example | Calculated Property | Application/Insight |

|---|---|---|---|

| Density Functional Theory (DFT), e.g., B3LYP | 6-311++G(2df,2p) | Bond Dissociation Enthalpy (BDE) | Predicts antioxidant activity by quantifying O-H bond strength. mdpi.com |

| Ab Initio Hartree-Fock (UHF) | 6-31G(d,p) | Bond Dissociation Free Energy (BDFE) | Evaluates thermodynamic stability and reaction spontaneity. nih.gov |

| Time-Dependent DFT (TD-DFT) | cc-pVTZ | Electronic Excitation Energies | Investigates photochemical properties and UV-Vis spectra. |

| Møller-Plesset Perturbation Theory (MP2) | aug-cc-pVDZ | Interaction Energies | Analyzes non-covalent interactions in molecular complexes. stanford.edu |

| Quantum Wave Packet Propagation | N/A | Reaction Dynamics, Product Branching Ratios | Studies isotope effects on photochemical reaction pathways. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects in systems like deuterated phenols.

Conformational analysis is a key application of MD. For a molecule like this compound, the orientation of the hydroxyl group and the rotation of the methyl groups are subject to constant fluctuation. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule's shape influences its interactions with its environment, such as solvent molecules or biological receptors. researchgate.net

MD simulations are particularly powerful for studying intermolecular interactions. By placing the deuterated phenol in a simulated box of solvent (e.g., water), researchers can analyze the structure and dynamics of the solvation shell. stanford.eduresearchgate.net These simulations can quantify the number of hydrogen bonds between the phenol's hydroxyl group and surrounding water molecules, the average lifetime of these bonds, and how deuteration of the hydroxyl group (O-D vs. O-H) affects these dynamics. stanford.edu Furthermore, MD can be used to model the interaction of phenols with other molecules, such as their tendency to form dimers in solution or adsorb to surfaces. mdpi.comjim.org.cn These simulations calculate the various forces involved, including van der Waals, electrostatic, and hydrogen bonding interactions, to provide a complete picture of the binding process. nih.gov

Table 2: Parameters Investigated by Molecular Dynamics Simulations of Phenolic Systems

| Parameter | Description | Relevance to Deuterated Phenols |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Characterizes the structure of the solvent (e.g., water) around the phenol's deuterated hydroxyl group. |

| Hydrogen Bond Analysis | Calculates the number, lifetime, and geometry of hydrogen bonds. | Reveals differences in hydrogen/deuterium bonding dynamics between the phenol and solvent molecules. nih.gov |

| Potential of Mean Force (PMF) | The free energy profile along a chosen reaction coordinate. | Determines the thermodynamics of association/dissociation for phenol dimers or complexes. |

| Diffusion Coefficient | Measures the rate of translational motion of a molecule through the solvent. | Assesses the effect of isotopic mass and altered hydrogen bonding on molecular mobility. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecular structures. | Evaluates the stability of the phenol's conformation and the overall simulation equilibrium. |

Structure-Reactivity Relationships Enhanced by Deuterium Labeling

Understanding the relationship between a molecule's structure and its chemical reactivity is a central goal in chemistry. Deuterium labeling, when combined with computational analysis, serves as a highly sensitive probe for elucidating these structure-reactivity relationships. nih.gov

The primary tool provided by deuterium labeling is the KIE. As explored through quantum chemical calculations, the presence of a significant KIE provides strong evidence that a specific C-H or O-H bond is broken in the rate-limiting step of a reaction. nih.gov For example, in the oxidation of 3,4-Dimethylphenol, if deuteration at the ring positions (C2, C5, C6) significantly slows the reaction, it implies a mechanism involving direct abstraction from the ring. Conversely, if only deuteration of the hydroxyl group (OD) affects the rate, it points to a mechanism involving hydrogen atom transfer from the hydroxyl group, which is common in antioxidant activity. osti.gov Computational models can test these different mechanistic hypotheses by calculating the activation energies for each potential pathway for both the deuterated and non-deuterated species.

Furthermore, computational studies can systematically correlate electronic and steric properties with reactivity. For a series of substituted phenols, DFT calculations can quantify parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, atomic charges, and electrostatic potential maps. These parameters can then be correlated with experimentally observed reaction rates. nih.gov Deuterium labeling enhances these studies by providing an additional, subtle structural perturbation. By comparing the calculated electronic structure of 3,4-Dimethylphenol with its deuterated analog, researchers can determine how the isotopic substitution, primarily through its effect on vibrational modes, might subtly alter the electron distribution and, consequently, the molecule's reactivity in processes beyond simple bond-breaking, such as electrophilic aromatic substitution. mdpi.com

Table 3: Computational Correlation of Structure and Reactivity in Phenolic Systems

| Structural Feature / Isotopic Label | Calculated Parameter | Correlated Reactivity | Example Insight |

|---|---|---|---|

| Electron-donating groups (e.g., -CH3) | O-H Bond Dissociation Enthalpy (BDE) | Antioxidant Activity | Lower BDE indicates higher radical scavenging capacity. pan.olsztyn.pl |

| Deuterium at a reaction site (e.g., C-D vs C-H) | Transition State Vibrational Frequencies | Reaction Rate (Kinetic Isotope Effect) | A calculated KIE > 1 confirms bond cleavage in the rate-determining step. nih.gov |

| Various ring substituents | HOMO/LUMO Energies | Susceptibility to Oxidation/Reduction | Higher HOMO energy often correlates with greater ease of oxidation. |

| Deuterium at hydroxyl group (O-D vs O-H) | Acidity Constant (pKa) | Acid-Base Reactivity | Calculations can predict the slight pKa shift due to deuteration. |

| Steric hindrance around hydroxyl group | Molecular Electrostatic Potential | Enzyme Inhibition / Binding Affinity | Reveals how accessibility of the active site affects interaction energy. nih.gov |

Emerging Research Avenues and Future Prospects

Development of Novel Deuteration Methodologies for Complex Phenolic Structures

The synthesis of deuterated complex phenolic structures, such as 3,4-Dimethylphenol-2,5,6-d3,od, is crucial for their application in research. Traditional methods often lack the required selectivity and efficiency for structurally intricate molecules. Consequently, there is a growing focus on developing novel deuteration methodologies.

One promising approach involves the use of polymer-supported acid catalysts like Amberlyst 15. This method offers a simple and convenient one-step procedure for the deuteration of a wide range of phenols researchgate.net. The heterogeneous nature of the catalyst simplifies the purification process and minimizes waste, making it an attractive option for synthesizing compounds like this compound. Research has demonstrated the successful use of Amberlyst 15 for the deuteration of various phenolic compounds, achieving high levels of deuterium (B1214612) incorporation researchgate.net.

Another area of development is the refinement of hydrogen-deuterium (H-D) exchange reactions catalyzed by platinum on carbon (Pt/C). This technique has been shown to be efficient for the preparation of deuterated phenols researchgate.net. The reaction conditions can be tuned to control the degree and position of deuteration, which is critical for creating specifically labeled compounds for mechanistic studies.

Furthermore, site-selective deuteration techniques are being explored to introduce deuterium at specific positions on the aromatic ring. For instance, studies on phenol (B47542) have shown that under supercritical deuterium oxide conditions, it is possible to achieve deuteration at the meta-position, in addition to the more readily exchanged ortho- and para-positions researchgate.net. Such precise control over the deuteration pattern is invaluable for detailed mechanistic and metabolic studies. The development of these methodologies will enable the synthesis of a wider array of specifically labeled complex phenolic compounds for advanced research applications.

| Methodology | Catalyst/Reagent | Key Advantages | Potential for Complex Phenols |

|---|---|---|---|

| Polymer-Supported Acid Catalysis | Amberlyst 15 | Simple one-step procedure, easy catalyst removal. researchgate.net | High, due to its applicability to a large range of phenols. researchgate.net |

| Hydrogen-Deuterium Exchange | Pt/C | Efficient and allows for control over deuteration levels. researchgate.net | Applicable, with potential for optimization for specific substitution patterns. |

| Site-Selective Deuteration | Supercritical D₂O | Enables labeling at less reactive positions (e.g., meta). researchgate.net | Highly relevant for creating specific isotopomers for advanced studies. |

Advanced Analytical Techniques for High-Throughput Analysis of Deuterated Metabolites and Intermediates

The use of deuterated compounds like this compound in metabolic studies necessitates the use of advanced analytical techniques capable of high-throughput analysis of their metabolites and intermediates. The development of such methods is crucial for efficiently processing large numbers of samples generated in metabolomics and pharmacokinetic studies.

One significant advancement is the use of automated solid-phase microextraction (SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). This technique has been successfully applied to the high-throughput analysis of urinary hydroxy polycyclic aromatic hydrocarbons, which are phenolic metabolites mdpi.comresearchgate.net. The automation of the sample preparation process significantly increases throughput and reduces manual error. The use of isotopically labeled internal standards, such as deuterated phenols, is essential for ensuring quantitative accuracy in these assays mdpi.comresearchgate.net.

Another powerful tool is high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS-MS). This method offers high sensitivity and selectivity for the simultaneous quantification of multiple polyphenols and their metabolites in biological fluids like urine nih.gov. The short analytical run times associated with modern ultra-high-performance liquid chromatography (UHPLC) systems make this technique well-suited for high-throughput applications nih.gov. The development of robust and validated methods based on these technologies will be instrumental in advancing research involving deuterated phenolic compounds.

| Technique | Key Features | Application in Deuterated Metabolite Analysis |

|---|---|---|

| Automated SPME-GC-MS/MS | High-throughput, automated sample preparation, high sensitivity. mdpi.comresearchgate.net | Ideal for large-scale screening of deuterated phenolic metabolites in biological samples. mdpi.comresearchgate.net |

| HPLC/UHPLC-ESI-MS-MS | High sensitivity and selectivity, simultaneous quantification of multiple analytes, short run times. nih.govnih.gov | Well-suited for detailed quantitative analysis of deuterated polyphenols and their metabolites in complex matrices. nih.gov |

Broader Applications in Systems Biology, Environmental Diagnostics, and Material Science

The unique properties of deuterated compounds like this compound open up a wide range of applications in diverse scientific fields, from understanding biological systems to developing new materials.

In systems biology , deuterated phenols are valuable tools for tracing metabolic pathways and understanding the kinetic isotope effect. The metabolism of aromatic compounds by hepatic monooxygenases, for example, can be investigated using deuterated substrates to elucidate reaction mechanisms acs.orgnih.gov. By comparing the metabolism of deuterated and non-deuterated compounds, researchers can gain insights into the rate-limiting steps of enzymatic reactions and identify alternative metabolic pathways acs.orgnih.gov. This knowledge is crucial for drug development and toxicology.

In environmental diagnostics , deuterated compounds can be used as tracers to study the fate and transport of pollutants in the environment. For instance, understanding the biodegradation of dimethylphenols is important for assessing their environmental impact nih.gov. Deuterated analogues can be used in controlled experiments to track the degradation pathways and identify the microorganisms responsible for their breakdown. This information is vital for developing effective bioremediation strategies for contaminated sites.

In material science , deuterated compounds are utilized in the synthesis of polymers and other materials with unique properties. Deuterium labeling can influence the physical and chemical characteristics of materials, which can be exploited for various applications. For example, deuterated compounds are used in the manufacturing of semiconductors and fiber optics to improve their performance and longevity isowater.com. The incorporation of deuterated phenolic resins could potentially lead to the development of new materials with enhanced thermal stability or other desirable properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.